Acetylcholinesterase Inhibition: 14‑Fold Superiority of Quinolactacin A2 Over Its Epimer
Quinolactacin A2 exhibits a dramatic stereochemistry‑dependent enhancement in acetylcholinesterase (AChE) inhibition compared to its epimer. (S,S)-Quinolactacin A2 demonstrated a 14‑fold greater inhibitory activity against AChE than (R,S)-Quinolactacin A1, directly establishing that the 3S configuration is critical for target engagement [1].
| Evidence Dimension | Fold-difference in AChE inhibitory activity |
|---|---|
| Target Compound Data | (S,S)-Quinolactacin A2: 14× more active than epimer |
| Comparator Or Baseline | (R,S)-Quinolactacin A1: 1× (baseline) |
| Quantified Difference | 14‑fold increase in activity |
| Conditions | Acetylcholinesterase (AChE) inhibitory assay |
Why This Matters
This 14‑fold activity difference underscores the absolute requirement for the correct stereoisomer in any assay targeting AChE; procurement of the incorrect epimer will severely compromise assay sensitivity and reproducibility.
- [1] Simon, R. C., et al. (2019). Bioactive Quinolactacins and Structurally Related Pyrroloquinolones. In Studies in Natural Products Chemistry (Vol. 63, pp. 327-353). View Source
